molecular formula C8H6ClN3O2 B1412295 Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate CAS No. 1315363-58-6

Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate

Cat. No. B1412295
M. Wt: 211.6 g/mol
InChI Key: ZELRFIGGHCYSPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate” is a chemical compound with the IUPAC name “methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate”. It has a molecular weight of 211.61 .


Molecular Structure Analysis

The InChI code for “Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate” is 1S/C8H6ClN3O2/c1-14-8(13)5-4-10-7-3-2-6(9)11-12(5)7/h2-4H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate” is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Direct Arylation and Synthesis Methods

Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate has been extensively studied in the context of direct arylation and synthesis methods. For instance, Akkaoui et al. (2010) achieved direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]-pyridazine in its 3-position, utilizing microwave-assisted, one-pot, two-step processes for the synthesis of various 3-(hetero)arylimidazo[1,2-b]pyridazines (Akkaoui et al., 2010). Additionally, Lombardino (1968) reported the synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its analogs, which involved reactions with ethyl 2-chloroacetoacetate (Lombardino, 1968).

Interactions with Receptors

In the field of pharmacology, Barlin et al. (1997) prepared a series of 3-acylaminomethyl-6-(chloro and iodo)-2-(substituted phenyl)-imidazo[1,2-b]pyridazines and examined their interaction with central and mitochondrial benzodiazepine receptors. They found that imidazo[1,2-b]pyridazines were more selective for mitochondrial receptors compared to imidazo[1,2-a]pyridines (Barlin et al., 1997).

Synthesis of Novel Derivatives and Inhibitory Activities

Galtier et al. (2003) synthesized novel substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines and investigated their antiviral activities. They found certain derivatives to be potent inhibitors of human cytomegalovirus and varicella-zoster virus replication in vitro, highlighting the potential of these compounds in developing antiviral agents (Galtier et al., 2003).

Applications in Kinase Inhibition

Ishimoto et al. (2013) developed a convergent and streamlined synthesis of 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives with VEGFR-2 kinase inhibitory activity, using a synthetic strategy based on an SNAr reaction of 6-chloroimidazo[1,2-b]pyridazine (Ishimoto et al., 2013).

Potential Antifilarial Agents

Mourad et al. (1992) synthesized a series of imidazo[1,2-b]pyridazines, including methyl 6-benzoylimidazo[1,2-b]pyridazine-2-carbamate, for antifilarial evaluation, although they did not find significant antifilarial activity in their tests (Mourad et al., 1992).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Imidazo[1,2-b]pyridazine derivatives have been recognized for their wide range of applications in medicinal chemistry. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). Therefore, there is a strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine .

properties

IUPAC Name

methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-10-7-3-2-6(9)11-12(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELRFIGGHCYSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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